molecular formula C4H3BrFN3 B6618770 5-bromo-3-fluoropyrazin-2-amine CAS No. 2866319-48-2

5-bromo-3-fluoropyrazin-2-amine

Cat. No.: B6618770
CAS No.: 2866319-48-2
M. Wt: 191.99 g/mol
InChI Key: XVNDUAPTGMDCEX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyrazin-2-amine is an organic compound with the molecular formula C4H3BrFN3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-fluoropyrazin-2-amine typically involves the bromination and fluorination of pyrazine derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazines, pyrazine oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-fluoropyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-fluoropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoropyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Bromo-3-fluoro-2-pyrazinamine: Another derivative with slight variations in functional groups.

    3-Fluoro-5-nitropyrazin-2-amine: Contains a nitro group instead of a bromine atom.

Uniqueness

5-Bromo-3-fluoropyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and amino groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-bromo-3-fluoropyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrFN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNDUAPTGMDCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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